1,1-Dibromo-1-propene
Overview
Description
1,1-Dibromo-1-propene: is an organobromine compound with the molecular formula C₃H₄Br₂ . It is a colorless liquid with a sweet odor and is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of two bromine atoms attached to the same carbon atom, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1-propene can be synthesized through the bromination of propene. The reaction involves the addition of bromine to propene in the presence of a catalyst such as iron bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of propene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form propyne or other alkynes.
Addition Reactions: It can participate in addition reactions with nucleophiles to form substituted alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Catalysts: Iron bromide, aluminum bromide.
Solvents: Carbon tetrachloride, dichloromethane.
Major Products Formed:
Alcohols: Formed through substitution reactions.
Alkynes: Formed through elimination reactions.
Substituted Alkenes: Formed through addition reactions.
Scientific Research Applications
1,1-Dibromo-1-propene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Used in the preparation of brominated polymers.
Pharmaceuticals: Employed in the synthesis of biologically active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-dibromo-1-propene involves the reactivity of the bromine atoms attached to the same carbon atom. This unique structure allows the compound to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or catalysts used .
Comparison with Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms on adjacent carbon atoms.
1,3-Dibromopropane: A dibromoalkane with bromine atoms on the first and third carbon atoms.
1,1-Dichloro-1-propene: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 1,1-Dibromo-1-propene is unique due to the presence of two bromine atoms on the same carbon atom, which imparts distinct reactivity compared to other dibromoalkanes. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
1,1-dibromoprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c1-2-3(4)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEJLXYOJZOXKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065377 | |
Record name | 1-Propene, 1,1-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-80-7 | |
Record name | 1,1-Dibromo-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13195-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 1,1-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,1-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 1,1-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dibromopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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